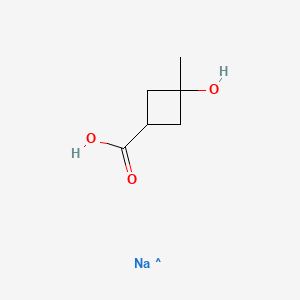
3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt is an organic compound with the molecular formula C6H11NaO3. It is a derivative of cyclobutanecarboxylic acid, featuring a hydroxyl group and a methyl group on the cyclobutane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt can be achieved through several methods:
Starting from Glutaric Acid: The target product can be obtained through the isomerization and oxidation reaction of ketol.
From Malic Acid: This involves decarboxylation, oxidation, and other steps to synthesize the compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the above-mentioned routes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is used in biochemical studies to understand metabolic pathways and enzyme functions.
Medicine: It is utilized in the synthesis of certain pharmaceuticals and medical materials.
Industry: The compound finds applications in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-tert-Butyl 3-hydroxy-3-MethylcyclobutylcarbaMate
- Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester, cis-
- Cyclopentanecarboxylic acid, 3-amino-, hydrochloride, cis-
- Cis-3-AMINOCYCLOPENTANOL HCl salt
- cis-3-Aminocyclobutanol
Uniqueness
3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both hydroxyl and methyl groups on the cyclobutane ring enhances its reactivity and makes it a valuable intermediate in various synthetic processes .
Propriétés
Formule moléculaire |
C6H10NaO3 |
|---|---|
Poids moléculaire |
153.13 g/mol |
InChI |
InChI=1S/C6H10O3.Na/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8); |
Clé InChI |
BNZQOSBRKBYMAY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)C(=O)O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal](/img/structure/B12092796.png)


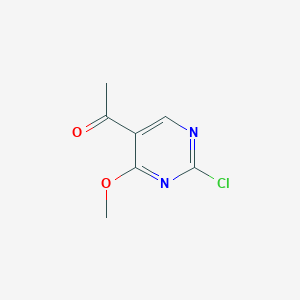
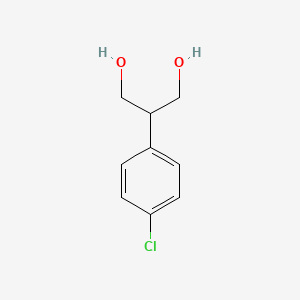
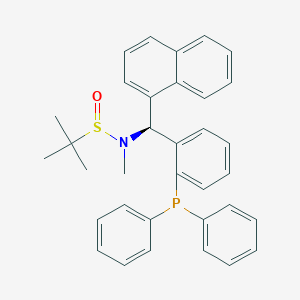
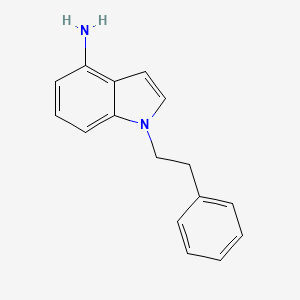
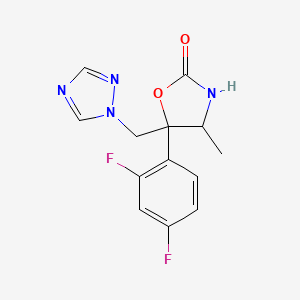



![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)
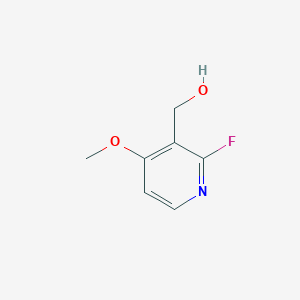
![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
